3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
Overview
Description
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a deoxyribose sugar moiety that is further modified with ditoluoyl groups at the 3 and 5 positions. This compound is often used in biochemical research, particularly in the study of nucleoside analogs and their interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside typically involves the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the 6-chloropurine base. The ditoluoyl groups are then added to the 3 and 5 positions of the sugar moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine base can be substituted with other nucleophiles.
Hydrolysis: The ditoluoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups on the sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the ditoluoyl protecting groups.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Hydrolysis: The major product is the deprotected nucleoside, which retains the purine base and the deoxyribose sugar.
Scientific Research Applications
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleoside metabolism.
Industry: Used in the development of nucleoside-based pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside involves its incorporation into nucleic acids or its interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can interfere with normal nucleic acid synthesis and function, leading to potential antiviral or anticancer effects. The ditoluoyl groups may also influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog without the deoxyribose sugar or ditoluoyl groups.
3,5-O-Ditoluoyl 2’-Deoxyadenosine: Similar structure but with adenine as the base instead of 6-chloropurine.
2’-Deoxyguanosine: Another nucleoside analog with a different purine base.
Uniqueness
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is unique due to the combination of the 6-chloropurine base and the ditoluoyl-protected deoxyribose sugar. This structure provides distinct chemical properties and biological activities compared to other nucleoside analogs.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNXWQNWNACXEE-PWRODBHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.